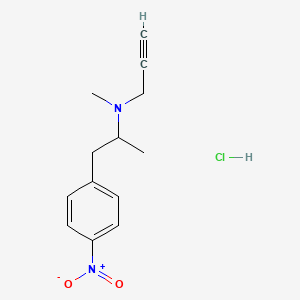

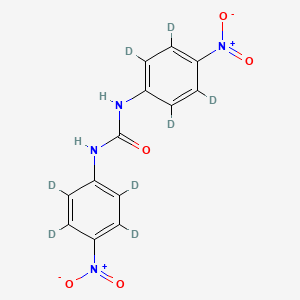

![molecular formula C24H23ClN2O2 B565588 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid CAS No. 916204-05-2](/img/structure/B565588.png)

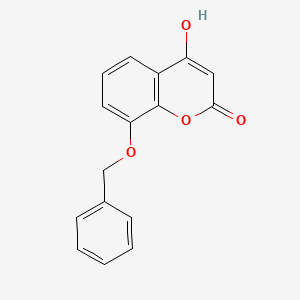

4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid

概要

説明

“4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid” is a chemical compound . It is an intermediate in ABT-737 production and is used for experimental and research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .科学的研究の応用

Enzymatic Metabolism and Drug Development

Metabolism of Novel Antidepressants

A study by Hvenegaard et al. (2012) explored the metabolic pathways of Lu AA21004, a novel antidepressant, identifying key enzymes involved in its oxidative metabolism to various metabolites, including a benzoic acid derivative. This research highlights the compound's interaction with cytochrome P450 enzymes, a crucial aspect for drug development and optimization (Hvenegaard et al., 2012).

Crystal Structure Analysis

Crystal Structure of EPBA

Research on the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) by Faizi et al. (2016) provides insights into the conformations that such molecules can adopt. Understanding these structures is fundamental for drug design, allowing for the prediction of molecular interactions and stability (Faizi et al., 2016).

Antimicrobial and Antifungal Applications

Synthesis and Evaluation of Antifungal and Antibacterial Activities

A study on quinazoline derivatives by Kale and Durgade (2017) demonstrated their antifungal and antibacterial activities. This suggests that similar compounds, including piperazine-benzoic acid derivatives, could be explored for antimicrobial applications, contributing to the development of new therapeutic agents (Kale & Durgade, 2017).

Cancer Research and Therapeutic Applications

Inhibition of Antiapoptotic Bcl-2 Proteins

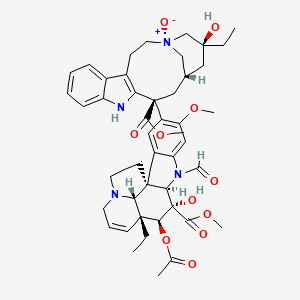

Wang et al. (2008) synthesized ABT-263, an inhibitor of antiapoptotic Bcl-2 proteins, showcasing the role of piperazine derivatives in cancer therapy. This research underlines the potential of such compounds in designing drugs targeting cancer cell survival mechanisms (Wang et al., 2008).

作用機序

特性

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHGEKXJPYDBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700734 | |

| Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid | |

CAS RN |

916204-05-2 | |

| Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

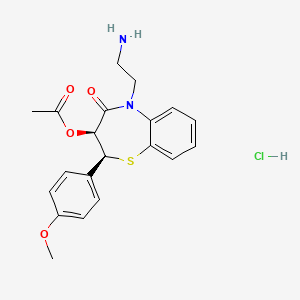

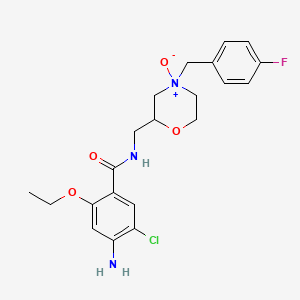

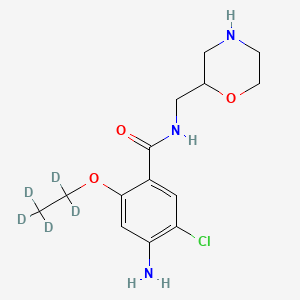

![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)